molecular formula C5H6N4O2S2 B13138222 N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine CAS No. 89482-27-9

N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine

Cat. No.: B13138222
CAS No.: 89482-27-9
M. Wt: 218.3 g/mol
InChI Key: JCMKAZJKWVLFMY-UHFFFAOYSA-N
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Description

N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine is a chemical compound with a unique structure that includes a triazine ring and glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine typically involves the reaction of glycine with a triazine derivative under specific conditions. One common method involves the use of a solvent such as dioxane and a base like sodium carbonate. The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-Carboxymethyl-N-phenyl)amino-4,6-dimercapto-1,3,5-triazine
  • 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine

Uniqueness

N-(1,4,5,6-Tetrahydro-4,6-dithioxo-1,3,5-triazin-2-yl)glycine is unique due to its specific structure, which includes both a triazine ring and a glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

89482-27-9

Molecular Formula

C5H6N4O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

2-[[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C5H6N4O2S2/c10-2(11)1-6-3-7-4(12)9-5(13)8-3/h1H2,(H,10,11)(H3,6,7,8,9,12,13)

InChI Key

JCMKAZJKWVLFMY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC1=NC(=S)NC(=S)N1

Origin of Product

United States

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